Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Anilide Substitution
The closest commercially available comparator is the 3-methoxyphenyl regioisomer (CAS 1142202-63-8). In the published GPR40 agonist series of 3-(1,3,4-thiadiazol-2-yl)propanoic acids, anilide substitution pattern dictates agonist activity at 5 μM in CHO cells stably expressing GPR40: the 4-methoxy-substituted analog (compound 8e) exhibited no statistically significant activation (% activation not reported), whereas the 3-methoxy analog (compound 8d) was one of four confirmed hits with an EC50 of 18 μM [1]. Although compound 8e in the Krasavin series carries a methyl group at the thiadiazole 5-position (rather than hydrogen as in the target compound), the data establish that para-methoxy substitution can produce a different GPR40 activation profile compared to meta-methoxy substitution within the same scaffold [1].
| Evidence Dimension | GPR40 agonism at 5 μM (CHO cell line, IP1 accumulation assay) |
|---|---|
| Target Compound Data | No direct data available for CAS 1142209-61-7 |
| Comparator Or Baseline | 3-methoxy analog (compound 8d): EC50 = 18 μM; 4-methoxy-5-methyl analog (compound 8e): inactive at 5 μM |
| Quantified Difference | Meta-methoxy vs. para-methoxy substitution alters GPR40 activation outcome from agonist (EC50 18 μM) to inactive in the 5-methyl series; direction for the 5-H series is untested. |
| Conditions | CHO-K1 cells stably expressing human GPR40; IP1 accumulation measured by HTRF; test concentration 5 μM; data from Krasavin et al. 2016 |
Why This Matters
This evidence shows that methoxy position on the anilide ring is a critical determinant of GPR40 pharmacological activity within the thiadiazole-2-propanoic acid class, making the 4-methoxy regioisomer a mechanistically distinct candidate whose activity cannot be inferred from the 3-methoxy analog without direct testing.
- [1] Krasavin M, Lukin A, Zhurilo N, Kovalenko A, Zahanich I, Zozulya S. Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. J Enzyme Inhib Med Chem. 2016;31(6):1404-10. Table 2: EC50 values for compounds 8d (18 μM), 8g (15 μM), 8j (26 μM), 8l (20 μM). View Source
